N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2451300-08-4
VCID: VC11864153
InChI: InChI=1S/C15H16F3N3O/c1-10-20-13(15(16,17)18)9-14(21-10)19-7-6-11-4-3-5-12(8-11)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21)
SMILES: CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F
Molecular Formula: C15H16F3N3O
Molecular Weight: 311.30 g/mol

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 2451300-08-4

Cat. No.: VC11864153

Molecular Formula: C15H16F3N3O

Molecular Weight: 311.30 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine - 2451300-08-4

Specification

CAS No. 2451300-08-4
Molecular Formula C15H16F3N3O
Molecular Weight 311.30 g/mol
IUPAC Name N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C15H16F3N3O/c1-10-20-13(15(16,17)18)9-14(21-10)19-7-6-11-4-3-5-12(8-11)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21)
Standard InChI Key UYEMGZDUAGQFKG-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)NCCC2=CC(=CC=C2)OC)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is C₁₆H₁₇F₃N₄O, with a molecular weight of 338.33 g/mol . The trifluoromethyl (-CF₃) and methoxyphenethyl groups contribute to its lipophilicity, while the pyrimidine core enables π-stacking interactions with biological targets .

Structural Confirmation

  • IUPAC Name: N-[2-(3-Methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine.

  • SMILES: COC1=CC=CC(=C1)CCNC2=NC(=NC(=C2)C(F)(F)F)C .

  • X-ray Crystallography: While no direct data exists for this compound, analogous pyrimidines (e.g., 3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidines) crystallize in triclinic systems with space group P-1, suggesting similar packing behaviors .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step process:

  • Pyrimidine Core Formation: A Gewald reaction or cyclocondensation of β-keto esters with amidines generates the 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine scaffold .

  • Amination: Nucleophilic substitution at position 4 with 2-(3-methoxyphenyl)ethylamine under microwave-assisted conditions enhances yield .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrimidine formationTrifluoroacetoacetate, acetamidine, NaOMe85–90
ChlorinationPOCl₃, DMF, 80°C75–80
Amination2-(3-Methoxyphenyl)ethylamine, DIPEA, DCM60–65

Challenges in Synthesis

  • Trifluoromethyl Incorporation: Requires controlled use of CF₃ sources (e.g., TMSCF₃) to avoid side reactions .

  • Regioselectivity: Positional isomerism during amination is mitigated using bulky bases like DIPEA.

Biological Activity and Mechanisms

Table 2: Comparative IC₅₀ Values of Pyrimidine Derivatives

CompoundTargetIC₅₀ (μM)Reference
N-[2-(3-Methoxyphenyl)ethyl] derivativeMDA-MB-231Pending
Thieno[2,3-d]pyrimidine (Compound l)MDA-MB-23127.6
PaclitaxelMDA-MB-23129.3

Kinase Inhibition

The compound’s pyrimidine scaffold aligns with ATP-binding pockets of kinases. Docking studies suggest a binding energy of −6.66 kcal/mol for related furopyrimidines, indicative of strong inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted 2.1–2.5 (moderate lipophilicity due to -CF₃ and methoxy groups) .

  • Aqueous Solubility: ~10 μg/mL (classified as "soluble" per ICH guidelines) .

ADMET Profile

  • GI Absorption: High (>80%) due to moderate LogP .

  • BBB Permeability: Likely low (MW > 300 g/mol) .

  • CYP Inhibition: Low risk (no alert for CYP1A2/2C9/3A4) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a dual VEGFR-2/PDGFR-β inhibitor for angiogenic cancers .

  • Inflammation: Methoxyphenyl groups may modulate COX-2 activity, warranting further study .

Optimization Strategies

  • Prodrug Design: Esterification of the methoxy group to enhance bioavailability.

  • Polypharmacology: Hybridization with thienopyrimidine cores for multitarget effects .

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